1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl
Description
Contextualization of Maleimide (B117702) Derivatives in Advanced Chemical Synthesis
Maleimide derivatives are a cornerstone of modern chemical synthesis, particularly in the realm of bioconjugation and materials science. cancer.govresearchgate.net The defining feature of maleimides is the five-membered imide ring containing a reactive carbon-carbon double bond. This double bond is susceptible to nucleophilic attack, most notably through a Michael-type addition reaction with thiols (sulfhydryl groups). iris-biotech.de This thiol-maleimide "click" reaction is highly efficient and specific, proceeding rapidly under mild, physiological conditions (typically pH 6.5-7.5) to form a stable thioether bond. iris-biotech.de At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1000 times faster than their reaction with amines.
The versatility of maleimides extends beyond thiol chemistry. They can participate in various other chemical transformations, including Diels-Alder reactions, which allows for the formation of complex cyclic structures. actascientific.comrsc.org Recent advancements have even expanded their utility through photocatalysis and electrochemical methods, offering more sustainable and selective synthetic routes. rsc.org In organic synthesis, maleimide scaffolds are valuable for creating a wide array of cyclized products with applications in medicinal chemistry and drug discovery. rsc.orgmdpi.com The ability to functionalize the nitrogen atom of the maleimide ring with different substituents allows for the fine-tuning of the molecule's properties and the introduction of additional functionalities. actascientific.com
Significance of Amine-Functionalized Linkers in Bioconjugation Strategies
Amine-functionalized linkers are integral components in the design of bioconjugation strategies, providing a versatile attachment point for a wide range of molecules. nih.govacs.org Primary amines are particularly useful due to their nucleophilic nature, which allows them to readily react with various electrophilic groups to form stable covalent bonds. thermofisher.com Common reactions involving primary amines include the formation of amide bonds with activated esters like N-hydroxysuccinimide (NHS) esters, or reactions with isothiocyanates to form thioureas. iris-biotech.dethermofisher.com
In the context of heterobifunctional linkers like 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl, the primary amine serves as a crucial anchor point. creative-biolabs.com For instance, it can be used to attach the linker to a protein via its lysine (B10760008) residues, or to any molecule possessing a carboxylic acid group that has been activated. thermofisher.com This orthogonality, where the amine and another reactive group (like a maleimide) have distinct chemical reactivities, allows for controlled, stepwise conjugation of two different molecules. nih.govacs.org
The linker's chemical structure between the two reactive ends is also of paramount importance. The "aminoethoxy)ethyl" portion of this compound is a short polyethylene (B3416737) glycol (PEG) derivative. PEG linkers are widely employed in bioconjugation to enhance the solubility and stability of the resulting conjugate, and to reduce its immunogenicity. aacrjournals.org This hydrophilic spacer can improve the pharmacokinetic properties of therapeutic proteins and other biomolecules.
Evolution of Maleimide-Based Reagents in Academic Research
Maleimide-based reagents have been a mainstay in academic research for bioconjugation for over five decades. cancer.govresearchgate.net Their popularity stems from the highly specific and efficient reaction of the maleimide group with thiol groups found in the cysteine residues of proteins. This reaction has been fundamental in developing a vast array of research tools, including fluorescently labeled proteins, enzyme-antibody conjugates, and immobilized proteins for affinity chromatography. thermofisher.comucl.ac.uk
Early research focused on simple, heterobifunctional maleimide crosslinkers, such as those containing an amine-reactive NHS ester at the other end. thermofisher.com These reagents enabled the controlled conjugation of two different proteins, a significant advancement at the time. thermofisher.com However, a key limitation of the traditional thiol-maleimide linkage emerged over time: the reversibility of the Michael addition reaction. iris-biotech.de Under certain physiological conditions, the stable thioether bond can undergo a retro-Michael reaction, leading to de-conjugation of the linked molecules. nih.gov
This discovery spurred the evolution of maleimide-based reagents. Significant academic research has been dedicated to developing strategies to create more stable linkages. nih.gov One approach involves the hydrolysis of the thiosuccinimide ring formed after the initial conjugation, which renders the linkage irreversible. aacrjournals.org More advanced strategies have led to the development of "self-stabilizing" maleimides, which are designed to undergo intramolecular reactions that stabilize the conjugate without the need for harsh hydrolysis conditions. iris-biotech.deaacrjournals.org Furthermore, research has expanded to create maleimide derivatives with different reactivities and properties, such as those that can bridge disulfide bonds or be cleaved under specific conditions. iris-biotech.deucl.ac.uk
Current Research Landscape and Emerging Academic Applications of the Compound
The current research landscape continues to leverage the unique properties of maleimide-based reagents like this compound for a variety of advanced applications. A major area of focus is in the development of sophisticated therapeutic agents, particularly antibody-drug conjugates (ADCs). researchgate.net In this context, the maleimide end of the linker can be used to attach a potent cytotoxic drug to the cysteine residues of a monoclonal antibody, while the amine end can be modified to fine-tune the linker's properties. This strategy allows for the targeted delivery of chemotherapy agents directly to cancer cells.
Another significant application is in the field of hydrogels for regenerative medicine and drug delivery. nih.govresearchgate.net PEG-maleimide hydrogels can be formed by crosslinking PEG chains that have been functionalized with maleimide groups with thiol-containing peptides. nih.gov These hydrogels can encapsulate proteins and cells, providing a scaffold for tissue regeneration and enabling the sustained release of therapeutic factors. nih.gov The kinetics of this gelation process can be carefully controlled by modifying factors such as pH and buffer concentration. nih.govresearchgate.net
Furthermore, amine- and maleimide-containing linkers are crucial for the functionalization of nanoparticles and liposomes for targeted drug delivery. By conjugating targeting ligands, such as antibodies or peptides, to the surface of these nanocarriers, researchers can enhance the accumulation of drugs at specific disease sites, thereby increasing efficacy and minimizing off-target effects. For example, maleimide-functionalized PEG linkers are commonly used to attach antibodies to liposomes for cancer therapy. The compound is also used in the preparation of specialized nanosystems for cancer research. medchemexpress.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-2H,3-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVJYGXSVAUZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629740-54-0 | |
| Record name | 1-[2-(2-aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Reactivity and Mechanistic Studies
Thiol-Maleimide Michael Addition: Fundamental Reaction Mechanisms and Kinetics
The cornerstone of 1-[2-(2-Aminoethoxy)ethyl]maleimide's utility in bioconjugation is the thiol-maleimide Michael addition reaction. This reaction involves the nucleophilic attack of a thiol (or more accurately, the thiolate anion) on one of the carbon atoms of the maleimide's double bond. axispharm.combachem.com This forms a stable carbon-sulfur bond, resulting in a succinimidyl thioether conjugate. thermofisher.com The reaction is highly efficient and proceeds under mild conditions, making it a popular choice for labeling biomolecules. researchgate.net
The pH of the reaction medium has a profound impact on both the rate and selectivity of the thiol-maleimide conjugation. The reaction rate is dependent on the concentration of the nucleophilic thiolate anion (RS⁻), which is in equilibrium with the protonated thiol (RSH). As the pH increases, the equilibrium shifts towards the more reactive thiolate, thus accelerating the reaction. researchgate.netresearchgate.net
Generally, the reaction is most efficient and selective in a pH range of 6.5 to 7.5. axispharm.comthermofisher.com Below this range, the concentration of the thiolate anion is low, leading to a slower reaction. Above pH 7.5, competing side reactions, particularly with primary amines, become more significant, which can compromise the selectivity of the conjugation. researchgate.net Furthermore, at alkaline pH (above 8.5), the maleimide (B117702) ring itself becomes susceptible to hydrolysis, opening up to form a non-reactive maleamic acid, which can no longer participate in the desired conjugation reaction. thermofisher.com
| pH Range | Reaction Rate | Thiol Selectivity | Competing Reactions |
|---|---|---|---|
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal amine reactivity |
| > 7.5 | Fast | Decreased | Increased reaction with amines |
| > 8.5 | Fast | Low | Significant amine reactivity and maleimide hydrolysis |
The N-substituent of the maleimide, in this case, the 2-(2-aminoethoxy)ethyl group, plays a crucial role in the reaction dynamics. In its hydrochloride salt form, the protonated primary amine acts as an electron-withdrawing group. This inductive effect increases the electrophilicity of the maleimide double bond, which can lead to a faster initial reaction with the thiolate. udel.edu
Perhaps more importantly, the electron-withdrawing nature of the protonated amino group influences the stability of the resulting succinimidyl thioether conjugate. It promotes the hydrolysis of the succinimide (B58015) ring of the conjugate, leading to the formation of a stable, ring-opened succinamic acid thioether. udel.edu This is advantageous as it prevents the retro-Michael reaction, a process where the initial thiol-maleimide bond can reverse, leading to potential exchange of the maleimide with other thiols present in the system. nih.gov
For instance, the second-order rate constant for the reaction of N-ethylmaleimide with cysteine at pH 7.0 and 22°C has been reported to be approximately 1.6 x 10³ M⁻¹s⁻¹. kinampark.com Another study found the specific rate constant for the reaction between N-ethylmaleimide and cysteine at pH 4.95 and 25°C to be 14 M⁻¹s⁻¹, with a projection that the half-reaction time at pH 7 and a concentration of 10⁻³ M would be about 0.7 seconds. brynmawr.edu These values highlight the rapid nature of this conjugation reaction under physiological conditions. The rate is expected to be in a similar range for 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl, potentially slightly higher due to the electron-withdrawing effect of the protonated amino group.
| Maleimide Derivative | Thiol | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| N-ethylmaleimide | Cysteine | 7.0 | 22 | 1.6 x 10³ | kinampark.com |
| N-ethylmaleimide | β-mercaptoethanol | 7.0 | 22 | 0.7 x 10³ | kinampark.com |
| N-ethylmaleimide | Cysteine | 4.95 | 25 | 14 | brynmawr.edu |
Specificity and Selectivity of Maleimide-Thiol Conjugation in Complex Chemical Systems
In complex chemical environments, such as those found in biological samples, the specificity and selectivity of the maleimide-thiol reaction are paramount. While highly selective, the maleimide group is not entirely unreactive towards other nucleophiles.
The primary competing nucleophiles for maleimides in biological systems are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino groups of proteins. The reaction of maleimides with amines is significantly slower than with thiols at neutral pH, with the thiol reaction being approximately 1,000 times faster. axispharm.com However, as the pH increases above 7.5, the deprotonated, more nucleophilic form of primary amines becomes more prevalent, and the rate of reaction with maleimides increases. researchgate.net This can lead to a loss of selectivity and the formation of undesired amine-maleimide adducts.
Another side reaction to consider is the hydrolysis of the maleimide ring itself, which, as previously mentioned, is more pronounced at higher pH values and renders the maleimide inactive. raineslab.com
Several strategies can be employed to enhance the selectivity of maleimide conjugation for thiols:
pH Control: Maintaining the reaction pH in the optimal range of 6.5-7.5 is the most critical factor for ensuring high thiol selectivity. axispharm.comthermofisher.com
Reagent Stoichiometry: Using a molar excess of the maleimide reagent can help to drive the reaction with the target thiol to completion before significant side reactions with other nucleophiles can occur.
Post-Conjugation Hydrolysis: As facilitated by the aminoethoxyethyl linker, the hydrolysis of the succinimide ring in the product locks in the conjugate and prevents its reversal and subsequent reaction with other nucleophiles. udel.edu
Use of Dibromomaleimides: An advanced strategy involves the use of dibromomaleimides. These compounds can first react selectively with a thiol, followed by a second reaction with an amine. The addition of the amine deactivates the maleimide, preventing any further reactions and creating a stable, dual-functionalized conjugate. nih.gov
Exclusion of Competing Thiols: Reaction buffers should be free of extraneous thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which would compete with the target thiol for reaction with the maleimide. thermofisher.com
Stability of Maleimide-Thiol Conjugates in Research Models
The Michael addition reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its speed, selectivity for cysteine residues, and efficiency under mild physiological conditions. axispharm.com This reaction forms a thiosuccinimide linkage, which is integral to the construction of complex biomolecules, including antibody-drug conjugates (ADCs). prolynxinc.comacs.org However, despite its widespread use, the resulting thiosuccinimide bond is not always stable. axispharm.comresearchgate.net In biological environments, these conjugates are susceptible to degradation pathways that can compromise their therapeutic efficacy and potentially lead to off-target effects. prolynxinc.comacs.orgresearchgate.net The primary routes of degradation are hydrolysis of the succinimide ring and, more critically, a retro-Michael reaction that leads to thiol exchange. researchgate.netnih.govbohrium.com The stability of the conjugate is a delicate balance between these competing reactions, which are heavily influenced by the chemical environment and the structure of the maleimide itself. researchgate.netucl.ac.uk
Hydrolytic Stability of Thiosuccinimide Adducts
The thiosuccinimide ring of a maleimide-thiol adduct can undergo hydrolysis, resulting in a ring-opened succinamic acid thioether. researchgate.net This ring-opened product is significantly more stable and is resistant to the retro-Michael reaction and subsequent thiol exchange. prolynxinc.comacs.orgnih.govresearchgate.net Therefore, promoting this hydrolysis is a key strategy for creating long-term, stable bioconjugates. acs.orgnih.govresearchgate.net
The rate of this stabilizing hydrolysis is highly dependent on the N-substituent of the original maleimide. nih.govresearchgate.net Adducts formed from common N-alkyl maleimides undergo hydrolysis very slowly, with half-lives that are often too long to effectively prevent thiol exchange in a biological context. prolynxinc.comresearchgate.net In contrast, the presence of electron-withdrawing groups on the nitrogen atom can dramatically accelerate the rate of ring-opening. acs.orgnih.govresearchgate.net
For instance, the conjugate derived from N-aminoethyl maleimide, which is structurally analogous to 1-[2-(2-Aminoethoxy)ethyl]maleimide, demonstrates a significantly faster hydrolysis rate compared to standard N-alkyl maleimides. At physiological pH and temperature, the protonated amine group acts as a potent electron-withdrawing group via an inductive effect, increasing the electrophilicity of the succinimide carbonyls and rendering them more susceptible to nucleophilic attack by water. prolynxinc.com Studies have shown that a positively charged N-aminoethyl succinimide thioether hydrolyzes approximately 500- to 750-fold faster than corresponding N-alkyl versions. prolynxinc.com This accelerated hydrolysis transforms the reversible thioether linkage into a stable, permanent bond, effectively locking the conjugate in place. nih.govresearchgate.netresearchgate.net The half-lives for this ring-opening reaction can be reduced from over a week to mere hours, allowing for the intentional and complete stabilization of the conjugate in vitro before its intended application. prolynxinc.com
Table 1: Hydrolysis Rates of N-Substituted Succinimide Thioethers
| N-Substituent Group | Condition | Hydrolysis Half-Life (t½) | Reference |
|---|---|---|---|
| N-Alkyl (e.g., Ethyl, Propionyl) | pH 7.4, 37°C | > 1 week | prolynxinc.com |
| N-Aminoethyl (protonated) | pH 7.4, 37°C | ~0.4 hours | prolynxinc.com |
| N-Aryl | pH 7.4, 37°C | 1.5 hours | researchgate.net |
Retro-Michael Reaction and Thiol Exchange Phenomena
The primary liability of thiosuccinimide linkages is their susceptibility to a retro-Michael reaction. axispharm.comnih.govd-nb.info This β-elimination reaction reverts the conjugate back to its original maleimide and thiol components, making the linkage reversible. researchgate.netresearchgate.netmdpi.com In a biological milieu rich in endogenous thiols like glutathione (B108866) (GSH) and human serum albumin (HSA), the liberated maleimide is rapidly intercepted by these other thiols. nih.govd-nb.infonih.gov This process, known as thiol exchange, leads to the detachment of the intended molecule (e.g., a drug payload) and its transfer to other biological molecules, causing a loss of targeting and potential off-target toxicity. researchgate.netd-nb.info
The kinetics of the retro-Michael reaction and subsequent thiol exchange are influenced by several factors, including the pKa of the exchanging thiol and the electronic properties of the maleimide's N-substituent. udel.edu Studies comparing various N-substituted maleimide conjugates in the presence of glutathione have elucidated these dependencies. For example, conjugates of 4-mercaptophenylacetic acid (MPA) with N-ethyl maleimide (NEM), N-phenyl maleimide (NPM), and N-aminoethyl maleimide (NAEM) showed significantly different stabilities. udel.edu The NPM conjugate underwent rapid thiol exchange, attributed to the resonance effect of the N-phenyl group. udel.edu Conversely, the NAEM conjugate, with its electron-withdrawing protonated amino group, favored the stabilizing ring-opening reaction over the retro-Michael pathway, resulting in a much lower degree of thiol exchange. udel.edu This highlights that for maleimides like 1-[2-(2-Aminoethoxy)ethyl]maleimide, the N-substituent not only promotes stabilization via hydrolysis but also inherently disfavors the degradation pathway of thiol exchange.
Table 2: Thiol Exchange Kinetics of Maleimide-Thiol Adducts with Glutathione
| Maleimide Adduct | Incubated Thiol | Conversion Half-Life (t½) | Total Conversion (%) | Reference |
|---|---|---|---|---|
| MPA-NEM | Glutathione | 18 hours | 12.3% | udel.edu |
| MPA-NPM | Glutathione | 3.1 hours | 89.5% | udel.edu |
| MPA-NAEM | Glutathione | - | Favors ring-opening over exchange | udel.edu |
| N-acetylcysteine-NEM | Glutathione | 258 hours | 0.8% | udel.edu |
Design Principles for Stabilized Maleimide Conjugates (e.g., N-substituents, ring-opening)
The inherent instability of the thiosuccinimide linkage has driven the development of several design principles to create more robust maleimide conjugates. nih.gov
N-Substituent Modification : A primary strategy involves modifying the N-substituent of the maleimide to accelerate post-conjugation hydrolysis. ucl.ac.uk As discussed, incorporating electron-withdrawing groups is a highly effective approach. acs.orgnih.govresearchgate.net The protonated primary amine in the side chain of 1-[2-(2-Aminoethoxy)ethyl]maleimide serves this purpose, placing it in the category of "self-hydrolyzing" or rapidly stabilizing maleimides. prolynxinc.comucl.ac.uk Other electron-withdrawing N-substituents include N-aryl groups and N-carboxamidomethyl groups, all of which enhance the rate of hydrolysis compared to simple N-alkyl maleimides. prolynxinc.comresearchgate.net
Intentional Ring-Opening : Recognizing that the hydrolyzed, ring-opened form of the conjugate is stable, a key design principle is to perform this hydrolysis step intentionally in vitro after conjugation. prolynxinc.comacs.orgnih.gov By incubating the freshly prepared conjugate under conditions that promote rapid hydrolysis (e.g., slightly basic pH or extended incubation at physiological pH), one can ensure the formation of the stable succinamic acid thioether before the conjugate is exposed to thiol-rich environments. prolynxinc.comresearchgate.net This strategy converts the potential liability of the maleimide into a stable and permanent linkage with a half-life of over two years. acs.orgnih.govresearchgate.net
Alternative Stabilization Chemistries : Beyond hydrolysis, other innovative strategies have emerged. One such method is an intramolecular transcyclization reaction. nih.govd-nb.info In this approach, a maleimide is reacted with a peptide or molecule containing an N-terminal cysteine. After the initial Michael addition, the free amino group of the cysteine attacks one of the succinimide carbonyls, leading to a transcyclization that forms a stable six-membered thiomorpholinone ring. nih.govd-nb.info This effectively "locks" the thioether bond, preventing the retro-Michael reaction. nih.gov Another approach involves the use of next-generation maleimides, such as dibromomaleimides, which can react sequentially with a thiol and then an amine to generate stable, dual-functionalized aminothiomaleimide conjugates. kcl.ac.uk
Self-Reaction and Polymerization Pathways of Maleimide Moieties
The maleimide moiety is characterized by an electron-deficient carbon-carbon double bond, which is not only reactive towards thiols but can also participate in various self-reactions and polymerization pathways. While the Michael addition is the most common reaction in bioconjugation, the potential for the maleimide group to undergo other reactions exists, particularly under conditions of high concentration or in the presence of radical initiators. acs.orgresearchgate.net
N-substituted maleimides are well-known monomers in polymer chemistry. researchgate.net They can undergo free-radical polymerization to form homopolymers or can be copolymerized with other vinyl monomers, such as styrene, to create alternating copolymers. researchgate.net This reactivity is leveraged in materials science for creating thermally stable and transparent polymers. researchgate.net
Furthermore, the maleimide double bond can act as a dienophile in Diels-Alder cycloaddition reactions. nih.gov This [4+2] cycloaddition chemistry allows for the reaction of maleimides with conjugated dienes, a pathway utilized in materials functionalization, such as modifying the surface of graphene. nih.gov While these polymerization and cycloaddition reactions are generally not desired during bioconjugation, they underscore the inherent reactivity of the maleimide functional group and the importance of controlling reaction conditions to ensure chemoselectivity for the intended thiol-maleimide reaction. axispharm.com
Methodological Approaches for Studying Compound Interactions and Conjugates
Spectroscopic Techniques for Monitoring Conjugation and Reaction Progress
Spectroscopic methods offer non-destructive ways to follow the course of a reaction in real-time and to assess the efficiency of labeling. These techniques are based on the interaction of electromagnetic radiation with the molecules of interest and provide valuable information about their concentration and structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to monitor the progress of the thiol-maleimide conjugation reaction. The maleimide (B117702) group possesses a characteristic UV absorbance in the region of 290-300 nm due to the C=C double bond being in conjugation with the two carbonyl groups. rsc.orgkpi.ua As the Michael addition reaction with a thiol group proceeds, this conjugation is lost, leading to a decrease in absorbance at this wavelength. rsc.org By monitoring this decrease over time, the kinetics of the reaction can be determined, and the extent of conjugation can be quantified. rsc.orgkpi.ua
The disappearance of the maleimide's signature absorbance peak provides a straightforward method for tracking the consumption of the maleimide reagent and, consequently, the formation of the thioether bond. rsc.org This technique offers a simple and non-destructive way to obtain qualitative and quantitative information on the reaction's yield and time evolution. rsc.org
Table 1: UV-Vis Spectroscopic Data for Maleimide Reaction Monitoring
| Parameter | Wavelength (nm) | Observation | Reference |
|---|---|---|---|
| Maleimide Absorbance Maximum | ~293-300 | Decreases as conjugation proceeds | rsc.org |
Fluorescence spectroscopy is a highly sensitive technique used to determine the efficiency of labeling when "1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl" is used to attach a fluorescent probe to a target molecule. This method involves using a maleimide derivative that is itself fluorescent or by reacting the maleimide-tagged molecule with a fluorescent thiol-containing probe.
The efficiency of labeling can be assessed by measuring the fluorescence intensity of the purified conjugate. By comparing the fluorescence of the labeled protein to a standard curve of the free fluorophore, the ratio of fluorophore to protein can be determined, providing a measure of labeling efficiency. nih.gov This technique is particularly useful for optimizing labeling conditions and for ensuring the quality and consistency of fluorescently labeled conjugates for downstream applications. uta.edu
Table 2: Application of Fluorescence Spectroscopy in Labeling
| Application | Method | Outcome | Reference |
|---|---|---|---|
| Determining Labeling Efficiency | Comparison of conjugate fluorescence to a standard curve | Quantification of fluorophore-to-protein ratio | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of "this compound" conjugates. researchgate.netwpmucdn.comsemanticscholar.orgweebly.com It provides atomic-level information about the connectivity and stereochemistry of the newly formed succinimidyl thioether. nih.gov
¹H NMR and ¹³C NMR are used to confirm the structure of the conjugate by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. nih.gov For instance, the disappearance of the signals corresponding to the maleimide double bond protons and the appearance of new signals for the methine and methylene (B1212753) protons of the succinimide (B58015) ring are indicative of a successful conjugation. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further elucidate the complete structure of the conjugate. nih.gov NMR is also crucial for identifying and characterizing diastereomers that can form during the Michael addition reaction. nih.gov
Mass Spectrometry-Based Characterization of Conjugates
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the characterization of "this compound" conjugates, providing precise information on their molecular weight and elemental composition.
Mass spectrometry provides a direct and accurate method for confirming the successful conjugation of "this compound" to a target molecule. By comparing the mass spectrum of the starting material with that of the reaction product, the mass increase corresponding to the addition of the maleimide reagent can be precisely determined. nih.gov This confirms the formation of the covalent bond.
Furthermore, MS can be used to determine the stoichiometry of the conjugation, revealing the number of maleimide molecules that have attached to the target. nih.gov This is particularly important when working with proteins or other macromolecules that may have multiple potential conjugation sites. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed for the analysis of these conjugates. nih.govnih.gov
In addition to confirming the desired conjugation, mass spectrometry is a critical tool for the identification and analysis of hydrolysis products and other side reactions that can occur with maleimide reagents. nih.gov The succinimide ring of the maleimide conjugate is susceptible to hydrolysis, which results in the opening of the ring and a characteristic mass increase of 18 Da (due to the addition of a water molecule). proteomics.com.auresearchgate.netresearchgate.net MS can readily detect this mass shift, allowing for the quantification of the extent of hydrolysis. proteomics.com.auresearchgate.netresearchgate.net
Other potential side reactions, such as oxidation of the thioether linkage (mass increase of 16 Da for single oxidation, 32 Da for double oxidation) or the rearrangement of the succinimidyl thioether to a thiazine (B8601807) structure, can also be identified and characterized by their unique mass signatures in the mass spectrum. proteomics.com.auresearchgate.netnih.govbachem.com This detailed analysis is crucial for understanding the stability of the conjugate and for optimizing reaction and storage conditions to minimize the formation of unwanted byproducts. nih.govbachem.com
Table 3: Common Mass Shifts Observed in Maleimide Conjugate Analysis
| Modification | Mass Change (Da) | Description | Reference |
|---|---|---|---|
| Hydrolysis | +18 | Opening of the succinimide ring | proteomics.com.auresearchgate.netresearchgate.net |
| Single Oxidation | +16 | Addition of one oxygen atom | proteomics.com.auresearchgate.net |
Chromatographic Methods for Purification and Analysis of Derivatized Molecules
Chromatography is a cornerstone for the purification and analysis of molecules derivatized with 1-[2-(2-Aminoethoxy)ethyl]maleimide. It allows for the separation of conjugated products from unreacted starting materials, byproducts, and aggregates, ensuring the homogeneity and quality of the final bioconjugate.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for monitoring the progress of conjugation reactions and assessing the purity of the resulting products. nih.gov The method separates molecules based on their hydrophobicity. In a typical conjugation reaction involving 1-[2-(2-Aminoethoxy)ethyl]maleimide and a thiol-containing biomolecule, HPLC can be used to track the disappearance of the starting materials and the appearance of the desired conjugate. nih.gov
The conversion efficiency can be calculated by integrating the peak areas of the reactant and product peaks in the chromatogram over time. researchgate.net Following the reaction, HPLC is used to determine the purity of the isolated conjugate, separating it from any unreacted maleimide, hydrolyzed maleimide, or other impurities. raineslab.com The choice of column (e.g., C18), mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like trifluoroacetic acid or formic acid), and detector (UV-Vis is common, often monitoring at 280 nm for proteins and a lower wavelength for the linker) are critical parameters that are optimized for each specific conjugate. nih.govsielc.com
Table 1: Illustrative HPLC Parameters for Maleimide Conjugate Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm | Standard reversed-phase separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase, provides acidic pH to protonate silanols and sharpen peaks. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for eluting hydrophobic molecules. |
| Gradient | 5% to 95% B over 30 min | Gradually increases elution strength to separate molecules with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm & 280 nm | 280 nm for protein detection (Trp, Tyr); 220 nm for peptide bonds and maleimide group. |
| Temperature | 25-40 °C | Controls viscosity and can influence separation selectivity. |
This table represents a typical starting point for method development; actual conditions must be optimized for specific applications.
Size-Exclusion Chromatography (SEC) is an indispensable technique for the analysis of bioconjugates, separating molecules based on their hydrodynamic radius (i.e., their size in solution). bio-rad.com It is particularly crucial for separating the desired monomeric bioconjugate from high-molecular-weight aggregates, which can form during the conjugation or subsequent handling steps. nih.gov SEC is also effective at removing excess, unreacted low-molecular-weight reagents like this compound from the final product. youtube.com
The separation is achieved using a column packed with porous beads. bio-rad.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. youtube.com SEC is typically performed under native conditions (physiological pH and ionic strength) to preserve the structure and function of the biomolecule. nih.gov The resulting chromatogram provides a profile of the size variants in the sample, allowing for the quantification of monomer, dimer, and larger aggregates. chromatographyonline.comchromatographyonline.com
Table 2: Common SEC Conditions for Bioconjugate Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Silica-based with hydrophilic coating (e.g., TSKgel, XBridge Premier) | Minimizes non-specific hydrophobic interactions between the protein and the stationary phase. labrulez.com |
| Mobile Phase | Phosphate-buffered saline (PBS), pH ~7.4 | Mimics physiological conditions to maintain the native protein structure and prevent aggregation/dissociation. labrulez.com |
| Additives | 150-500 mM NaCl or Arginine | Reduces secondary ionic or hydrophobic interactions that can cause peak tailing and delayed elution. chromatographyonline.com |
| Flow Rate | 0.5-1.0 mL/min | Slower flow rates generally improve resolution by allowing more time for diffusion into pores. bio-rad.com |
| Detection | UV at 280 nm, Multi-Angle Light Scattering (MALS) | UV for concentration measurement; MALS provides an absolute measure of molar mass for each eluting peak. nih.gov |
These conditions are typical for the analysis of protein conjugates and may require optimization based on the specific properties of the bioconjugate.
In Vitro Assays for Assessing Conjugation Efficiency and Stability in Model Systems
In vitro assays are critical for quantifying the success of a conjugation reaction and predicting the stability of the resulting thioether bond in a biological environment. uu.nl
Conjugation Efficiency: The efficiency of the reaction between this compound and a target biomolecule can be assessed by several methods. One common approach involves quantifying the amount of unreacted thiol groups remaining in the biomolecule after the conjugation reaction using Ellman's reagent (DTNB). nih.gov Alternatively, the unbound linker or small molecule can be quantified by HPLC after separating it from the much larger bioconjugate, for example, by using spin filtration. uu.nl The ratio of conjugated linker to protein, known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs), can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
Stability Assays: The stability of the succinimide thioether linkage formed from the maleimide-thiol reaction is a key concern, as it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. prolynxinc.comnih.gov This is particularly relevant in vivo due to the presence of endogenous thiols like glutathione (B108866) (GSH). nih.gov Stability is therefore often tested in vitro by incubating the purified conjugate in the presence of a high concentration of a competing thiol, such as GSH or cysteine, at physiological pH and temperature (e.g., pH 7.4, 37°C). nih.govrsc.org The amount of intact conjugate remaining over time is monitored by HPLC, allowing for the determination of the conjugate's half-life under these challenging conditions. prolynxinc.com Studies have shown that the succinimide ring can be hydrolyzed to a more stable ring-opened form, which is resistant to thiol exchange. prolynxinc.comnih.gov The rate of this stabilizing hydrolysis can also be monitored by HPLC. prolynxinc.com
Table 3: Example Parameters for an In Vitro Stability Assay of a Maleimide Conjugate
| Parameter | Condition | Purpose |
|---|---|---|
| Conjugate Concentration | 50 µM | A representative concentration for the assay. |
| Challenging Agent | 10-fold excess Glutathione (GSH) | Simulates the in vivo environment with a high concentration of competing thiols. nih.gov |
| Buffer | Phosphate Buffer (100 mM), pH 7.4 | Maintains physiological pH. nih.gov |
| Temperature | 25-37 °C | Physiological temperature. prolynxinc.com |
| Incubation Time | 0 to 48 hours | Allows for monitoring the reaction over a relevant timeframe. nih.gov |
| Analysis Method | RP-HPLC-MS | Separates the intact conjugate from cleaved products and confirms their identity by mass. nih.gov |
Computational Chemistry and Molecular Modeling of Compound Interactions
Computational methods provide valuable insights into the reactivity and interaction of this compound, guiding experimental design and helping to interpret results.
In silico modeling can predict the reactivity of the maleimide group. Quantum chemistry calculations can be used to determine the electrophilicity of the double bond in the maleimide ring and the activation energy for the Michael addition reaction with various thiols. This allows for a theoretical comparison of the reactivity of 1-[2-(2-Aminoethoxy)ethyl]maleimide with other maleimide derivatives.
Furthermore, molecular docking simulations can predict how the linker might interact with a target protein before conjugation. researchgate.net By modeling the protein's surface, it is possible to identify accessible cysteine residues and predict whether the ethyl(aminoethoxy) portion of the linker will cause steric hindrance or form favorable non-covalent interactions near the conjugation site. nih.gov These predictions can help in selecting the most promising conjugation sites on a protein to achieve a desired outcome. Such computational screening can prioritize experimental conditions and reduce the need for extensive empirical optimization. researchgate.net
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity or chemical properties. gardp.orgdrugdesign.org In the context of this compound, computational SAR studies can be used to understand how modifications to the linker would impact the properties of the final conjugate. oncodesign-services.comnih.gov
For example, models can be built to predict how changing the length or composition of the aminoethoxy)ethyl chain might affect:
Reactivity: Altering the electronic properties of the maleimide group.
Stability: Introducing steric or electronic effects that influence the rate of the retro-Michael reaction or succinimide ring hydrolysis.
Biological Activity: Changing the spacing and orientation of the conjugated molecule relative to its target, which could be critical for efficacy. drugdesign.org
By systematically modifying the linker structure in silico and calculating relevant physicochemical and structural descriptors, quantitative structure-activity relationship (QSAR) models can be developed. oncodesign-services.com These models correlate structural features with experimental outcomes (e.g., stability, potency), enabling the rational design of next-generation linkers with improved properties for specific applications. nih.gov
Design Principles for Novel Maleimide Architectures
The development of advanced bioconjugates has necessitated the design of novel maleimide architectures that move beyond simple N-substitutions. The core principles guiding this innovation focus on modulating reactivity and stability, enhancing physicochemical properties like solubility, and introducing multifunctionality. These design strategies aim to overcome the limitations of traditional maleimide linkers, such as the instability of the resulting thioether bond and poor aqueous solubility, thereby expanding their utility in fields like therapeutic drug development and diagnostics. nih.govresearchgate.netucl.ac.uk
Modulation of Reactivity and Stability
A primary challenge in maleimide chemistry is the reversibility of the thiol-Michael addition reaction, which can lead to deconjugation in vivo through a retro-Michael reaction. ucl.ac.uknih.gov A key design principle is therefore to create architectures that form more stable conjugates. This is often achieved by promoting the hydrolysis of the thiosuccinimde ring formed after conjugation, as the resulting ring-opened maleamic acid product is stable against the retro-Michael reaction. researchgate.netprolynxinc.com
Key strategies to control these factors include:
Electronic Effects : The electronic nature of the substituent on the maleimide nitrogen (N-substituent) significantly influences the reactivity of the maleimide and the stability of the subsequent conjugate.
N-Aryl vs. N-Alkyl Substituents : N-aryl maleimide derivatives have been observed to react approximately 2.5 times faster with thiol substrates compared to N-alkyl derivatives. mdpi.com Furthermore, the resulting N-aryl thiosuccinimide conjugates undergo substantially faster ring hydrolysis, which can be advantageous for minimizing undesirable thiol exchange reactions with other biological thiols. mdpi.com
Electron-Withdrawing Groups (EWGs) : The rate of thiosuccinimide ring hydrolysis can be greatly accelerated by introducing electron-withdrawing N-substituents. prolynxinc.com A linear correlation has been observed between the polar substituent constants (Taft σ*) of the N-substituent and the rate of hydrolysis. ucl.ac.uk This principle allows for the rational design of "self-hydrolyzing" maleimides that rapidly and purposefully hydrolyze after conjugation to yield a stable product, a critical feature for in vivo applications like antibody-drug conjugates (ADCs). ucl.ac.ukprolynxinc.com However, a careful balance must be struck, as the same chemical features that promote post-conjugation hydrolysis can also accelerate the hydrolysis of the maleimide reagent before conjugation, reducing its efficiency. researchgate.net
Steric Effects : While electronic effects are often primary in the thiol addition reaction, steric effects can dominate the hydrolysis reaction. researchgate.net By carefully selecting substituents on the maleimide's carbon-carbon double bond, it is possible to tune the compound's properties, providing a basis for designing novel bioconjugation reagents or fluorogenic labeling agents. researchgate.netucl.ac.uk
Enhancement of Physicochemical Properties
The physical characteristics of a maleimide reagent, particularly its solubility and the flexibility of its linker, are critical design parameters for successful bioconjugation.
Aqueous Solubility : Insufficient aqueous solubility is a frequent limiting factor in drug development, especially for intravenously administered maleimide-bearing small molecules. nih.gov A central design principle is the incorporation of hydrophilic motifs into the linker architecture. Scaffolds such as polyethylene (B3416737) glycol (PEG) and piperazine (B1678402) have been successfully used to create new maleimide linkers with significantly increased water solubility, expanding the toolbox for developing thiol-targeting therapeutics. nih.govacs.org
Linker Flexibility and Length : The length and flexibility of the linker connecting the maleimide to a payload or another molecule can be precisely controlled. Longer, more flexible linkers can help overcome steric hindrance, enabling conjugation to less accessible thiol sites on proteins. researchgate.netnih.gov This principle has also been exploited to create molecular probes; for instance, a flexible four-carbon methylene linker placed between a pyrene (B120774) and a maleimide group allows for the sampling of longer inter-thiol distances in macromolecules through excimer fluorescence. researchgate.netnih.gov
Introduction of Multifunctionality
Modern bioconjugation often requires the assembly of complex, multicomponent systems. This has driven the design of maleimide architectures with multiple reactive sites.
Heterobifunctional Linkers : Maleimides are frequently incorporated into heterobifunctional linkers that contain a second, orthogonal reactive group. Common examples include maleimides paired with N-hydroxysuccinimide (NHS) esters (for reacting with amines) or alkynes (for participating in click chemistry), allowing for the stepwise and specific linkage of different molecular entities. lumiprobe.comiris-biotech.de
Disubstituted Maleimides : Reagents such as dibromomaleimides and diiodomaleimides serve as powerful platforms for multifunctionality. nih.govrsc.orgucl.ac.uk These architectures can be used to bridge disulfide bonds in proteins. researchgate.net Alternatively, they can undergo a sequential, one-pot reaction, first with a thiol and then with an amine. nih.gov The addition of the amine deactivates the maleimide's electrophilicity, creating a stable, trifunctional conjugate without the need for a separate hydrolysis step. nih.gov This approach provides a robust and efficient strategy for the modular construction of complex bioconjugates. rsc.orgnih.govrsc.org
The following table summarizes key design principles for novel maleimide architectures, the modifications used to achieve them, and their applications.
| Design Strategy | Structural Modification Example | Primary Effect | Application Example |
| Increase Reactivity | N-aryl substitution instead of N-alkyl | Faster reaction with thiols. mdpi.com | Time-sensitive applications like 18F-radiolabelling. mdpi.com |
| Enhance Stability | N-substituent with an electron-withdrawing group | Accelerates post-conjugation hydrolysis of the thiosuccinimide ring, preventing the retro-Michael reaction. prolynxinc.com | Creating stable antibody-drug conjugates (ADCs) for therapeutic use. prolynxinc.com |
| Improve Solubility | Incorporation of a piperazine or polyethylene glycol (PEG) linker | Increased aqueous solubility of the reagent and the resulting conjugate. nih.govacs.org | Development of intravenously administered small-molecule drugs. nih.gov |
| Control Flexibility | Introduction of a long methylene chain linker | Allows for the sampling of longer inter-thiol distances. researchgate.netnih.gov | Probing protein structure and dynamics via excimer fluorescence. researchgate.net |
| Enable Multifunctionality | Use of a dibromomaleimide or diiodomaleimide scaffold | Allows for sequential reaction with a thiol and an amine, or for disulfide bridging. nih.govucl.ac.uk | One-pot assembly of tri-functional conjugates or stable protein-protein conjugates. nih.govucl.ac.uk |
Advanced Research Applications and Emerging Technologies
Role in Site-Specific Bioconjugation Technologies for Protein Engineering
Site-specific bioconjugation is a powerful strategy to create homogeneous protein conjugates, preserving their function and improving their therapeutic or diagnostic potential. acs.org The maleimide (B117702) moiety of 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl is highly effective for this purpose due to its chemoselective reactivity with the sulfhydryl (-SH) group of cysteine residues. axispharm.com
Protein engineering techniques are used to introduce cysteine residues at specific, non-essential sites on a protein's surface. This engineered cysteine becomes a unique chemical handle for modification. The maleimide group of the linker reacts with this thiol via a Michael addition reaction, forming a stable covalent thioether bond. axispharm.combiosyn.com This reaction is highly efficient and proceeds under mild, physiological conditions (typically pH 6.5-7.5), which is crucial for maintaining the protein's native structure and function. axispharm.com At neutral pH, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity. axispharm.com
Once the protein is functionalized with the linker, the terminal primary amine is available for subsequent conjugation to other molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains for PEGylation, which can enhance the pharmacokinetic properties of therapeutic proteins. This strategy has been instrumental in the development of precisely constructed antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a specific site on an antibody, ensuring a uniform drug-to-antibody ratio (DAR) and improving the therapeutic window. axispharm.comnih.gov
| Feature | Description |
| Reactive Group 1 | Maleimide |
| Target Residue | Cysteine (Thiol group) |
| Reaction Type | Michael Addition |
| Bond Formed | Thioether (Thiosuccinimide) |
| Optimal pH | 6.5 - 7.5 |
| Reactive Group 2 | Primary Amine (-NH2) |
| Applications | Antibody-Drug Conjugates (ADCs), PEGylation, Fluorescent Labeling |
Integration into Bioorthogonal Chemistry Methodologies
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The maleimide-thiol reaction is frequently employed in this context due to its high selectivity under physiological conditions. nih.gov However, its classification as truly bioorthogonal has been a subject of discussion.
The primary concern is the reversibility of the thioether bond formed between the maleimide and the thiol. nih.gov The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the cellular cytoplasm. nih.gov This can lead to the exchange of the conjugated payload to other biomolecules, potentially causing off-target effects. nih.gov
To address this instability, several strategies have been developed. One common approach is the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. ulisboa.pt Next-generation maleimides have also been designed to promote this hydrolysis or to undergo subsequent reactions that result in a more stable linkage. iris-biotech.de For instance, certain substituted dibromomaleimides can react sequentially with a thiol and then an amine, where the amine addition serves to deactivate the maleimide's electrophilicity, creating a stable, dual-functionalized conjugate in a single pot. nih.gov These advancements enhance the reliability of maleimide-based linkers for creating robust bioconjugates for in vivo applications.
Development of Self-Assembled Nanostructures and Materials via Conjugation
The bifunctional nature of this compound makes it an ideal building block for the bottom-up assembly of complex nanostructures and functional materials. It can be used to covalently link different components, such as proteins, peptides, polymers, and nanoparticles, into a single, organized system.
This linker is widely used to functionalize the surface of nanoparticles and liposomes for targeted drug delivery. For example, a targeting ligand, such as an antibody fragment or a peptide (e.g., cRGDfK), can be engineered with a cysteine residue. biosyn.com This allows it to be conjugated to the maleimide end of the linker, which has been pre-attached to a nanoparticle or liposome (B1194612) via its amine group. This process decorates the surface of the nanocarrier with targeting moieties that can selectively bind to receptors on diseased cells, enhancing the local concentration of a therapeutic agent. biosyn.com
The process of creating these materials involves a series of controlled conjugation steps, leveraging the specific reactivities of the maleimide and amine groups. This modular approach allows for the construction of multifunctional materials with tailored properties for applications in biosensing, diagnostics, and therapeutics. axispharm.comresearchgate.net
| Component 1 (via Thiol) | Linker | Component 2 (via Amine) | Resulting Nanostructure |
| Cysteine-tagged Peptide | 1-[2-(2-Aminoethoxy)ethyl]maleimide | Polymer Nanoparticle | Targeted Drug Delivery Vehicle |
| Cysteine-tagged Protein | 1-[2-(2-Aminoethoxy)ethyl]maleimide | Liposome Surface | Functionalized Liposome |
| Thiolated Oligonucleotide | 1-[2-(2-Aminoethoxy)ethyl]maleimide | Gold Nanoparticle | Biosensor Assembly |
| Cysteine-tagged Enzyme | 1-[2-(2-Aminoethoxy)ethyl]maleimide | Electrode Surface | Bioelectrochemical System |
Applications in Synthetic Biology and Directed Evolution Studies
Synthetic biology aims to design and construct new biological parts, devices, and systems. Directed evolution is a method used to engineer proteins with novel or enhanced functions. In both fields, the ability to covalently link engineered proteins to other molecules is essential for testing their function or creating new bioactive constructs. researchgate.netethz.ch
After a protein with a desired trait is created through directed evolution—for example, an enzyme with enhanced catalytic activity or an antibody fragment with high affinity for a new target—it often needs to be purified, immobilized, or visualized. ethz.ch By incorporating a cysteine residue at a specific site, researchers can use a maleimide linker like this compound to attach various functional tags. nih.gov These can include:
Affinity tags (e.g., Biotin): For purification and detection using streptavidin-based methods.
Fluorescent dyes: For imaging and tracking the protein within cells or complex biological systems.
Solid supports or surfaces: For creating biosensors or reusable biocatalysts. axispharm.com
This post-engineering modification is a crucial step that bridges the gap between creating a novel protein and applying it in a real-world technological or therapeutic context. The reliability and specificity of maleimide-thiol chemistry make it a go-to strategy for researchers in these fields. researchgate.net
Novel Methodologies for Intracellular Delivery Systems (chemical aspects only)
A major challenge in drug development is delivering large biomolecules, such as therapeutic proteins, into the cell cytosol where they can reach their targets. frontiersin.org The cell membrane is a significant barrier to these molecules. Chemical modification is a key strategy to overcome this barrier.
This compound can be used to conjugate a therapeutic protein to a cell-penetrating peptide (CPP). researchgate.net CPPs are short peptides rich in cationic residues (like lysine (B10760008) and arginine) that can facilitate the translocation of their cargo across the cell membrane. The chemical process involves the site-specific attachment of the maleimide linker to an engineered cysteine on the therapeutic protein. The linker's primary amine is then coupled to the CPP, creating a stable protein-CPP conjugate. This modification enhances the cellular uptake of the protein, allowing it to perform its function inside the cell. researchgate.netmedchemexpress.com The covalent bond formed is a stable thioether, ensuring the cargo protein remains attached to its delivery vector until it reaches the intracellular environment. frontiersin.org
Photocatalysis and Electrochemical Transformations of Maleimides
Emerging research has focused on leveraging the unique chemical properties of the maleimide ring and its derivatives for applications in photocatalysis and electrochemistry. These advanced methodologies offer precise spatiotemporal control over chemical reactions.
Photochemical Transformations: The product of a maleimide-thiol reaction, a thiomaleimide, is a chromophore that can absorb light. ucl.ac.uk Upon exposure to specific wavelengths of light, thiomaleimides have been shown to undergo efficient [2+2] photocycloaddition reactions. ucl.ac.ukresearchgate.net This light-triggered transformation can be used to re-bridge disulfide bonds in proteins or to release a conjugated cargo molecule with high precision, offering a "photocleavable" linker system. ucl.ac.uk Furthermore, visible light has been used to drive the 1,2-thiohydroxylation of maleimides in the presence of a disulfide, which acts as both a photosensitizer and a reagent. rsc.org
Electrochemical Applications: In the field of bioelectrochemistry, maleimide linkers are used for the site-specific immobilization of redox enzymes onto electrode surfaces. nih.gov By engineering a cysteine residue at a specific location on an enzyme, researchers can control its orientation relative to the electrode surface. This precise attachment, mediated by the maleimide linker, is crucial for studying direct electron transfer (DET) between the enzyme's active site and the electrode. nih.gov This approach allows for detailed investigation of enzyme mechanisms and the development of highly efficient biosensors and biofuel cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
